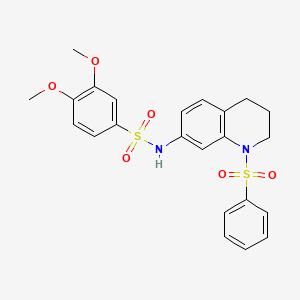
3,4-dimethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dimethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H24N2O6S2 and its molecular weight is 488.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3,4-Dimethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- Tetrahydroquinoline core : A bicyclic structure that plays a significant role in its biological activity.
- Sulfonamide group : Known for its antibacterial properties and potential as an enzyme inhibitor.
Pharmacological Properties
Research indicates that this compound exhibits notable pharmacological activities:
1. Anti-inflammatory Activity
Studies have shown that derivatives of tetrahydroquinoline can act as inhibitors of the retinoic acid receptor-related orphan receptor gamma t (RORγt), which is implicated in autoimmune diseases. The compound demonstrated significant anti-inflammatory effects in mouse models of rheumatoid arthritis and psoriasis .
2. Enzyme Inhibition
The sulfonamide moiety is known for its ability to inhibit various enzymes. The compound has been shown to selectively inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, thus reducing inflammation and pain in experimental models .
3. Bioavailability
Recent studies have highlighted the compound's improved bioavailability compared to previous analogs. For instance, one derivative exhibited a bioavailability of 48.1% in mice and 32.9% in rats, which is significantly higher than earlier compounds like GSK2981278 . This improvement suggests better therapeutic potential with reduced dosing frequency.
The biological activity of this compound can be attributed to several mechanisms:
- RORγt Inhibition : By acting as an inverse agonist at RORγt, it modulates the immune response by inhibiting Th17 cell differentiation, which is crucial in autoimmune conditions.
- COX-2 Selectivity : Its selective inhibition of COX-2 over COX-1 minimizes gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) while maintaining anti-inflammatory efficacy.
Case Studies
Several studies have documented the efficacy of this compound:
Case Study 1: Rheumatoid Arthritis Model
In a controlled study involving mice with induced rheumatoid arthritis, administration of the compound resulted in a significant reduction in joint swelling and inflammatory markers compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated subjects .
Case Study 2: Psoriasis Treatment
Another study assessed the compound's effectiveness in treating psoriasis-like lesions in mice. Results indicated that lower doses were sufficient to achieve therapeutic effects without observable adverse effects after two weeks of treatment .
Data Summary
The following table summarizes key findings from recent studies:
属性
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6S2/c1-30-22-13-12-20(16-23(22)31-2)32(26,27)24-18-11-10-17-7-6-14-25(21(17)15-18)33(28,29)19-8-4-3-5-9-19/h3-5,8-13,15-16,24H,6-7,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAUAOAXTSEBSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














